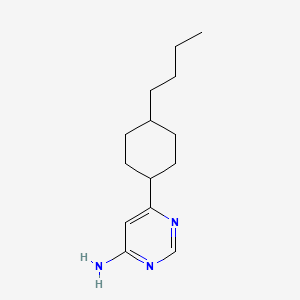

6-(4-Butylcyclohexyl)pyrimidin-4-amine

Overview

Description

6-(4-Butylcyclohexyl)pyrimidin-4-amine, also known as 6-BCHPA, is an organic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid with a molecular formula of C13H22N4. 6-BCHPA is a versatile compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Acaricide Development

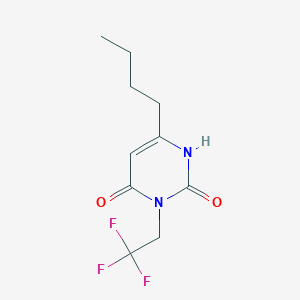

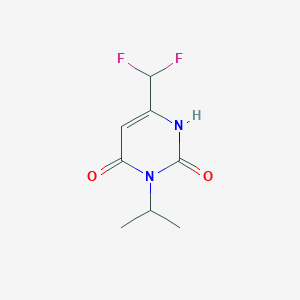

6-(4-Butylcyclohexyl)pyrimidin-4-amine: has been utilized in the development of novel acaricides. A derivative, HNPC-A188 , exhibits excellent acaricidal activity with low toxicity to mammals . This compound has shown promising results against Tetranychus urticae , a common mite pest in agriculture, with LC50 values of 0.19 mg/L, comparable to commercial acaricides .

Pesticide Resistance Management

The introduction of trifluoroethyl thioether into pyrimidine derivatives, as seen in HNPC-A188, represents a significant advancement in managing pesticide resistance. Mites have developed resistance to many traditional pesticides, and the development of compounds like HNPC-A188 can help combat this issue .

Agricultural Yield Improvement

By controlling mite populations effectively, compounds based on 6-(4-Butylcyclohexyl)pyrimidin-4-amine can significantly improve agricultural yields. Mites are known to cause substantial damage to crops, and effective acaricides can ensure healthier plants and better harvests .

Environmental Toxicology

The low mammalian toxicity of HNPC-A188 suggests that derivatives of 6-(4-Butylcyclohexyl)pyrimidin-4-amine could be more environmentally friendly compared to traditional pesticides. This could lead to safer agricultural practices and reduced environmental impact .

Synthetic Organic Chemistry

The compound serves as a key example in synthetic organic chemistry, showcasing the synthesis of complex molecules with specific biological activities. The process of introducing various substituents to achieve desired properties is a valuable study for chemists .

Medicinal Chemistry

While the primary focus has been on agricultural applications, the structural complexity and reactivity of 6-(4-Butylcyclohexyl)pyrimidin-4-amine derivatives offer potential pathways for medicinal chemistry research. The exploration of these compounds could lead to new drug discoveries .

Mechanism of Action

Target of Action

6-(4-Butylcyclohexyl)pyrimidin-4-amine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Mode of Action

It is known that many pyrimidines exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Given the anti-inflammatory effects of many pyrimidines, it can be inferred that the compound may influence pathways related to inflammation and immune response .

Result of Action

Given the anti-inflammatory effects of many pyrimidines, it can be inferred that the compound may have a significant impact on reducing inflammation and modulating immune response .

properties

IUPAC Name |

6-(4-butylcyclohexyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZLUCSFRFKJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Butylcyclohexyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

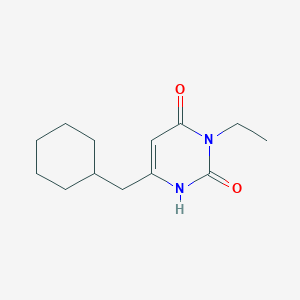

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484065.png)

![1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484066.png)

![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)

![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)